(4-Chlorophenyl)(dimethylamino)acetonitrile chemical properties
(4-Chlorophenyl)(dimethylamino)acetonitrile chemical properties
An In-depth Technical Guide to the Chemical Properties and Applications of (4-Chlorophenyl)(dimethylamino)acetonitrile
Introduction
(4-Chlorophenyl)(dimethylamino)acetonitrile, with the CAS Number 15190-08-6, is a distinct α-aminonitrile compound.[1] These structures are characterized by the presence of a nitrile group and an amino group attached to the same carbon atom. This unique arrangement makes α-aminonitriles highly valuable and versatile building blocks in organic synthesis. They serve as key intermediates in the preparation of a wide array of more complex molecules, including amino acids, heterocyclic compounds, and various pharmaceutical agents.[2] The presence of the 4-chlorophenyl group and the dimethylamino moiety on this particular molecule provides specific steric and electronic properties that can be exploited in targeted synthetic strategies. This guide offers a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, tailored for professionals in chemical research and drug development.
Physicochemical and Computed Properties
A summary of the core physicochemical and computed properties of (4-Chlorophenyl)(dimethylamino)acetonitrile is presented below. These properties are fundamental for its handling, purification, and use in reactions.
| Property | Value | Source |
| CAS Number | 15190-08-6 | [1] |
| Molecular Formula | C₁₀H₁₁ClN₂ | [1] |
| Molecular Weight | 194.66 g/mol | [1] |
| IUPAC Name | 2-(4-chlorophenyl)-2-(dimethylamino)acetonitrile | N/A |
| SMILES | CN(C)C(C#N)C1=CC=C(Cl)C=C1 | [1] |
| Appearance | Solid (Typical for similar compounds) | Inferred |
| XLogP3-AA (Computed) | 3.1 | |
| Hydrogen Bond Donor Count | 0 | |
| Hydrogen Bond Acceptor Count | 2 | |
| Rotatable Bond Count | 4 |
Molecular Structure
The structure of (4-Chlorophenyl)(dimethylamino)acetonitrile is foundational to its chemical behavior.
Caption: 2D structure of (4-Chlorophenyl)(dimethylamino)acetonitrile.
Synthesis and Reaction Mechanism
The synthesis of α-aminonitriles like (4-Chlorophenyl)(dimethylamino)acetonitrile is classically achieved via a Strecker-type reaction. This involves the one-pot reaction of an aldehyde (or ketone), an amine, and a cyanide source.
Experimental Protocol: Synthesis via Strecker Reaction
This protocol is a representative procedure based on established methodologies for similar compounds.
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Reactant Preparation : In a three-necked flask equipped with a stirrer and dropping funnel, dissolve 4-chlorobenzaldehyde (1 mole equivalent) in a suitable solvent such as methanol or ethanol.
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Amine Addition : Cool the solution in an ice bath to 0-5 °C. Add a solution of dimethylamine (1.1 mole equivalent), either aqueous or in the same solvent, dropwise while maintaining the temperature.
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Cyanide Addition : To the resulting iminium ion intermediate, add a solution of sodium or potassium cyanide (1.1 mole equivalent) in water dropwise. Caution : This step is highly exothermic and releases toxic cyanide gas if the solution becomes acidic. The pH must be carefully controlled and kept neutral or slightly basic.
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Reaction : Allow the mixture to stir at room temperature for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
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Workup and Isolation :
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Pour the reaction mixture into a separatory funnel containing water and a water-immiscible organic solvent like ethyl acetate or dichloromethane.
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Extract the aqueous layer three times with the organic solvent.
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Filter the solution and remove the solvent under reduced pressure using a rotary evaporator.
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Purification : The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure (4-Chlorophenyl)(dimethylamino)acetonitrile.
Causality and Mechanism
The efficiency of the Strecker synthesis relies on the sequential formation of key intermediates. The reaction between the aldehyde and dimethylamine first forms a hemiaminal, which then dehydrates to form a reactive electrophilic iminium ion. The nucleophilic cyanide anion then attacks the iminium carbon to form the final α-aminonitrile product.
Caption: Mechanism of the Strecker synthesis for α-aminonitriles.
Spectroscopic Characterization
Spectroscopic analysis is essential for the structural elucidation and purity confirmation of (4-Chlorophenyl)(dimethylamino)acetonitrile.[3]
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¹H NMR (Proton Nuclear Magnetic Resonance) : The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons.
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Aromatic Protons : Two doublets in the aromatic region (typically δ 7.2-7.5 ppm), characteristic of a 1,4-disubstituted benzene ring.
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Methine Proton (α-carbon) : A singlet for the proton on the carbon bearing the nitrile and amino groups. Its chemical shift would be influenced by the adjacent electron-withdrawing nitrile group and the electron-donating amino group.
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Dimethylamino Protons : A singlet in the aliphatic region (typically δ 2.2-2.5 ppm) integrating to six protons, representing the two equivalent methyl groups of the dimethylamino moiety.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) : The carbon NMR would provide information on all unique carbon atoms.[4]
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Nitrile Carbon (C≡N) : A characteristic signal in the δ 115-125 ppm range.
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Aromatic Carbons : Four signals for the aromatic carbons, with the carbon attached to the chlorine atom (ipso-carbon) showing a distinct shift.
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Alpha-Carbon (C-CN) : The signal for the carbon atom bonded to both the nitrile and the amino group.
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Dimethylamino Carbons : A single signal for the two equivalent methyl carbons.
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IR (Infrared) Spectroscopy : The IR spectrum is used to identify key functional groups.
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C≡N Stretch : A sharp, medium-intensity absorption band around 2220-2260 cm⁻¹, characteristic of the nitrile group.
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C-Cl Stretch : A strong absorption in the fingerprint region, typically around 1090-1015 cm⁻¹.
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Aromatic C=C Stretches : Multiple peaks in the 1450-1600 cm⁻¹ region.
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C-H Stretches : Signals for aromatic C-H bonds (above 3000 cm⁻¹) and aliphatic C-H bonds (below 3000 cm⁻¹).
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MS (Mass Spectrometry) : Mass spectrometry provides the molecular weight and fragmentation pattern. The mass spectrum would show a molecular ion peak (M⁺) and an (M+2)⁺ peak with an intensity ratio of approximately 3:1, which is characteristic of the presence of a single chlorine atom.
Reactivity and Applications in Drug Development
The reactivity of (4-Chlorophenyl)(dimethylamino)acetonitrile is centered around its key functional groups, making it a valuable precursor in medicinal chemistry.
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Nitrile Group Hydrolysis : The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or an amide, respectively. This provides a route to synthesize α-amino acids, which are fundamental components of many pharmaceutical compounds.
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Role as a Synthetic Intermediate : α-Aminonitriles are precursors to a variety of nitrogen-containing heterocycles.[2] They are also used in the synthesis of more complex molecules where the nitrile group can be reduced to an amine or converted into other functional groups. The 4-chlorophenyl moiety is a common feature in many drugs, imparting lipophilicity and influencing metabolic stability.
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Potential Pharmacological Relevance : While this specific compound is primarily a synthetic intermediate, the broader class of nitrile-containing compounds exhibits a wide range of biological activities and is found in numerous approved drugs.[2][5] Its structural motifs are relevant in the design of new chemical entities.
Caption: Synthetic utility of (4-Chlorophenyl)(dimethylamino)acetonitrile.
Safety and Handling
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Hazard Classification : Likely to be classified as toxic if swallowed, in contact with skin, or if inhaled, similar to its precursors.[6] It may also cause skin and serious eye irritation.[6]
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Handling Precautions :
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Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[6] It should be stored locked up.[6]
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Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Conclusion
(4-Chlorophenyl)(dimethylamino)acetonitrile is a synthetically important α-aminonitrile. Its value lies in the strategic placement of reactive functional groups—the nitrile and the amino group—on a scaffold containing a pharmaceutically relevant chlorophenyl ring. Understanding its physicochemical properties, synthesis, and reactivity is crucial for leveraging its potential as a versatile intermediate in the design and development of novel organic compounds and potential drug candidates. Due to its presumed toxicity, strict adherence to safety protocols during its handling and use is imperative.
References
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MDPI. (2022). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]
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MDPI. (2023). Advances in the Application of Acetonitrile in Organic Synthesis since 2018. Retrieved from [Link]
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PubChem. 2-(4-Chlorophenyl)-2-(diethylamino)acetonitrile. Retrieved from [Link]
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University Course Material. Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Retrieved from [Link]
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